Product packaging for Benzyloxycarbonylproline N-methylamide(Cat. No.:CAS No. 65057-32-1)

Benzyloxycarbonylproline N-methylamide

Cat. No.: B15443460
CAS No.: 65057-32-1
M. Wt: 262.30 g/mol
InChI Key: NPWCJOPOPJGPTN-LBPRGKRZSA-N
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Description

Benzyloxycarbonylproline N-methylamide is a proline-derived compound featuring a benzyloxycarbonyl (Z) group attached to the nitrogen of the proline ring and an N-methylamide substituent. This structure combines protective and functional groups, making it relevant in peptide synthesis and medicinal chemistry. The benzyloxycarbonyl group acts as a protective moiety for amines, while the N-methylamide enhances metabolic stability and modulates solubility . Although direct synthesis details for this compound are scarce in the provided evidence, analogous synthetic routes involve coupling reactions using reagents like HATU and protective group strategies, as seen in related proline derivatives .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18N2O3 B15443460 Benzyloxycarbonylproline N-methylamide CAS No. 65057-32-1

Properties

CAS No.

65057-32-1

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

benzyl (2S)-2-(methylcarbamoyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C14H18N2O3/c1-15-13(17)12-8-5-9-16(12)14(18)19-10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3,(H,15,17)/t12-/m0/s1

InChI Key

NPWCJOPOPJGPTN-LBPRGKRZSA-N

Isomeric SMILES

CNC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2

Canonical SMILES

CNC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

Benzyloxycarbonylproline N-methylamide shares core structural motifs with several proline-based compounds:

Compound Name Key Structural Features Reference
This compound Proline backbone, Z-protected N, N-methylamide
(2S,Z)-1-Benzyl-N-(4-oxopent-2-en-2-yl)pyrrolidine-2-carboxamide (Compound 3) Proline backbone, benzyl group, enamide substituent
(2S,4R)-1-Benzyl-4-(TBDMS-oxy)-N-[(Z)-4-oxopent-2-en-2-yl]pyrrolidine-2-carboxamide (Compound 6) Hydroxyproline derivative, TBDMS-protected hydroxyl, benzyl group
FITM (from docking study) Pyrimidine core, N-methylamide moiety influencing receptor binding

Key Observations:

  • The Z group in this compound provides steric protection, analogous to the TBDMS group in Compound 6, but offers distinct cleavage conditions (e.g., hydrogenolysis vs. fluoride-mediated deprotection) .

Preparation Methods

Carbobenzoxylation of Proline Derivatives

The foundational step in synthesizing Cbz-Pro-NHMe involves introducing the benzyloxycarbonyl (Cbz) protecting group to proline’s secondary amine. Patent CN103360296A outlines a two-step process starting with proline methyl ester. Under alkaline conditions (pH 8–10), proline methyl ester reacts with chloroformic acid benzyl ester (Cbz-Cl) to form N-Cbz-proline methyl ester (Scheme 1). This intermediate is subsequently hydrolyzed to N-Cbz-proline using aqueous sodium hydroxide, achieving yields exceeding 85%.

Critical Considerations :

  • Alkaline Conditions : Sodium bicarbonate or triethylamine are preferred bases to minimize racemization.
  • Solvent Selection : Dichloromethane or tetrahydrofuran (THF) enhances reaction homogeneity and Cbz-Cl solubility.

Amidation of N-Cbz-Proline

The conversion of N-Cbz-proline to the N-methylamide derivative requires activating the carboxylic acid for nucleophilic attack by methylamine. Patent CN104086475B describes a carbodiimide-mediated coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. Methylamine hydrochloride is introduced in stoichiometric excess (1.5–2.0 equivalents) to drive the reaction to completion (Scheme 2).

Optimization Insights :

  • Coupling Agents : EDC/HOBt minimizes racemization compared to traditional thionyl chloride methods.
  • Temperature : Reactions conducted at 0–5°C reduce side products like N-methyl urea.

Alternative Methodologies and Comparative Analysis

Direct Aminolysis of N-Cbz-Proline Methyl Ester

An alternative route bypasses the hydrolysis step by subjecting N-Cbz-proline methyl ester to aminolysis with methylamine. In anhydrous methanol, the ester undergoes nucleophilic substitution at 40–50°C, yielding Cbz-Pro-NHMe after 12–16 hours (Scheme 3). This method, though simpler, requires stringent control of moisture to prevent ester hydrolysis.

Yield and Purity :

  • Yield : 78–82% (lower than coupling methods due to competing hydrolysis).
  • Optical Purity : [α]D = +105.1° (c = 0.9, ethanol), confirming minimal racemization.

Solid-Phase Synthesis Adaptations

Recent advancements employ resin-bound proline derivatives for Cbz protection and amidation. Wang et al. (2019) demonstrated that using Rink amide resin functionalized with proline enables sequential Cbz protection (using Cbz-OSu) and methylamine cleavage, achieving a 91% yield with >99% enantiomeric excess (ee).

Reaction Mechanisms and Stereochemical Control

Cbz Protection Dynamics

The reaction of proline methyl ester with Cbz-Cl proceeds via a nucleophilic acyl substitution mechanism (Figure 1). The secondary amine attacks the electrophilic carbonyl carbon of Cbz-Cl, releasing HCl and forming the protected intermediate. Alkaline conditions neutralize HCl, shifting the equilibrium toward product formation.

Amidation Pathways

In carbodiimide-mediated couplings, EDC activates the carboxylic acid as an O-acylisourea intermediate, which reacts with HOBt to form an active ester. Methylamine then displaces HOBt, yielding the amide (Figure 2). Racemization is suppressed by avoiding prolonged exposure to acidic or basic conditions.

Purification and Characterization

Chromatographic Techniques

Crude Cbz-Pro-NHMe is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Patent CN104086475B reports a final purity of >99% after recrystallization.

Spectroscopic Data

  • 1H NMR (500 MHz, CDCl3) : δ 7.23–7.40 (m, 5H, Cbz aromatic), 4.29–4.34 (m, 1H, α-CH), 3.42–3.53 (m, 2H, pyrrolidine CH2), 2.28 (s, 3H, N-Me).
  • Optical Rotation : [α]D = +106.8° (c = 0.9, ethanol), consistent with L-configuration.

Industrial-Scale Considerations

Cost-Effective Reagent Selection

Bulk synthesis prioritizes chloroformic acid benzyl ester over Cbz-OSu due to lower cost. However, Cbz-OSu offers higher reaction efficiency in small-scale peptide synthesis.

Waste Management

EDC/HOBt couplings generate 1-ethyl-3-(3-dimethylaminopropyl)urea as a byproduct, necessitating aqueous extraction and solvent recovery systems to meet environmental regulations.

Q & A

Q. Basic Research Focus

  • NMR :
    • ¹H NMR : Peaks at δ 1.8–2.2 ppm (proline pyrrolidine ring), δ 3.0–3.5 ppm (N-methyl group), and δ 5.1 ppm (benzyloxycarbonyl CH₂) confirm structural integrity .
    • ¹³C NMR : Carbonyl carbons (Z-group: ~155 ppm; amide: ~170 ppm) and proline ring carbons (~25–50 ppm) .
  • IR : Stretching vibrations at ~1680 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O-C of Z-group) .
  • X-ray Crystallography : Resolves conformational details (e.g., proline ring puckering) .

How does the introduction of an N-methylamide group affect the conformational stability of benzyloxycarbonyl-protected proline derivatives in peptide synthesis?

Advanced Research Focus
The N-methylamide group restricts rotational freedom, stabilizing specific conformations:

  • Cis/Trans Isomerism : Methylation reduces amide bond flexibility, favoring the trans conformation, which impacts peptide backbone geometry .
  • Proline Ring Puckering : Molecular dynamics simulations show that N-methylation alters the equilibrium between Cγ-endo and Cγ-exo puckering, affecting peptide helicity .
  • Hydrophobic Interactions : The methyl group enhances hydrophobic clustering in aqueous environments, influencing aggregation propensity .

What strategies can resolve discrepancies in reported biological activities of this compound across different studies?

Advanced Research Focus
Contradictions often arise from:

  • Purity Variations : Impurities in synthesis (e.g., unreacted starting materials) can skew bioassay results. Validate purity via HPLC (>95%) and LC-MS .
  • Assay Conditions : Differences in buffer pH, temperature, or enzyme sources (e.g., prolidase from human vs. bacterial sources) alter inhibitory activity. Standardize protocols using reference compounds .
  • Structural Analogues : Compare activity with derivatives (e.g., Z-Pro-OH vs. Z-Pro-NHMe) to isolate the N-methylamide’s role .

How can computational modeling be integrated with experimental data to predict the interaction mechanisms of this compound with enzymatic targets like prolidase?

Q. Advanced Research Focus

  • Docking Studies : Use software like AutoDock to model binding to prolidase’s active site, focusing on hydrogen bonds with Glu-452 and hydrophobic interactions with the Z-group .
  • MD Simulations : Analyze stability of enzyme-inhibitor complexes over 100-ns trajectories; correlate with IC₅₀ values from kinetic assays .
  • QM/MM Calculations : Evaluate transition states of peptide bond hydrolysis in the presence of the inhibitor to identify rate-limiting steps .

What are the implications of solvent polarity and counterion effects on the solubility and reactivity of this compound?

Q. Advanced Research Focus

  • Solvent Polarity : Polar aprotic solvents (e.g., DMSO) enhance solubility but may destabilize the Z-group. Use mixed solvents (e.g., DCM:MeOH 4:1) for reactions .
  • Counterions : Trifluoroacetate (TFA) salts improve crystallinity but can interfere with NMR. Replace with acetate via ion-exchange chromatography .

How do steric and electronic effects of the benzyloxycarbonyl group influence the compound’s resistance to enzymatic degradation?

Q. Advanced Research Focus

  • Steric Shielding : The bulky Z-group hinders protease access to the amide bond, reducing cleavage rates .
  • Electronic Effects : Electron-withdrawing Z-group destabilizes the transition state of hydrolysis, confirmed by kinetic studies (kₐᵥₐₜ ~10⁻³ s⁻¹) .

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